Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
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Overview
Description
Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a chemical compound with significant potential in scientific research. Its versatile nature allows for various applications, including drug discovery and material synthesis, making it a valuable asset in advancing scientific knowledge and innovation.
Preparation Methods
The synthesis of Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone involves several stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of novel compounds and materials, contributing to the development of new chemical entities.
Biology: The compound is utilized in biological studies to investigate its effects on various biological pathways and processes.
Industry: The compound is used in the production of advanced materials and chemicals, enhancing industrial processes and products.
Mechanism of Action
The mechanism of action of Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Cyclobutyl(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone can be compared with other similar compounds, such as:
N-(piperidine-4-yl) benzamide compounds: These compounds have been investigated for their effects against cancer cells, showing increased cytotoxicity with the presence of halogen, carboxyl, nitro, or methyl groups on the ring.
4-(piperidin-1-yl)pyridine derivatives: These derivatives have shown strong factor IIa inhibition and good anticoagulant effects.
The uniqueness of this compound lies in its specific structural features and versatile applications, making it a valuable compound in various fields of scientific research.
Properties
IUPAC Name |
cyclobutyl-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-11-9-15(18-12(2)17-11)21-14-7-4-8-19(10-14)16(20)13-5-3-6-13/h9,13-14H,3-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYGVKIFKPIIRF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.